
(E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Biological Activity
(E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one, as a member of the 1,3,4-oxadiazole family, has been studied for its various biological activities. For instance, similar 1,3,4-oxadiazole compounds have been synthesized and found to exhibit moderate to significant antibacterial activity (Khalid et al., 2016). Another study highlights the synthesis of 1,3,4-oxadiazole derivatives and their screening against butyrylcholinesterase (BChE) enzyme, suggesting potential applications in neurological disorders (Khalid et al., 2016).
2. Drug Development
The compound's association with the 1,3,4-oxadiazole class has been explored in drug development. For example, a related compound, 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, was identified as a potent G protein-coupled receptor 119 agonist, highlighting its potential in probing pharmacological pathways (Sakairi et al., 2012).
3. Antimicrobial Agents
Studies have also focused on the antimicrobial potential of 1,3,4-oxadiazole derivatives. This includes the synthesis of novel compounds with notable antibacterial activity, as well as molecular docking studies to understand their interaction with bacterial proteins (Vankadari et al., 2013).
4. Antitubercular Activity
Additionally, some derivatives of 1,3,4-oxadiazole have been explored for their potential in treating tuberculosis. A study on FNDR-20081, a compound with a 1,3,4-oxadiazole moiety, demonstrates its efficacy against drug-resistant Mycobacterium tuberculosis, suggesting a promising pathway for developing new treatments for MDR-TB (Kaur et al., 2021).
5. Synthesis and Structure Analysis
Research in this field also encompasses the synthesis and structural analysis of related compounds. For example, the study of crystal structures and DFT calculations of 1,3,4-oxadiazole derivatives provides insights into their chemical properties and potential applications in various fields (Kumara et al., 2017).
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14(2)18-20-21-19(24-18)16-10-12-22(13-11-16)17(23)9-8-15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCHBAPJUICKGU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

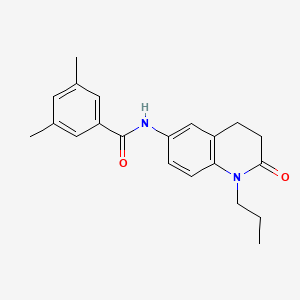
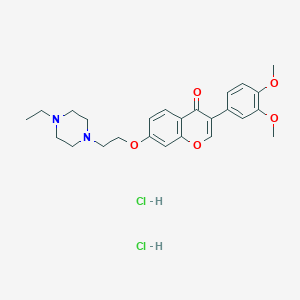
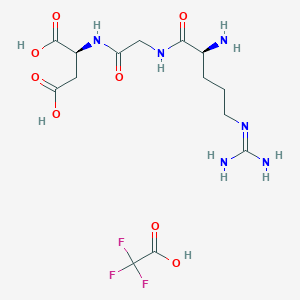

![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)
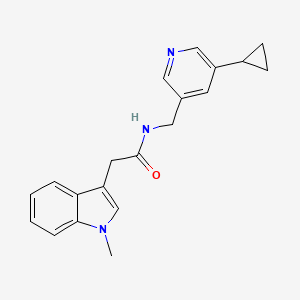
![6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)
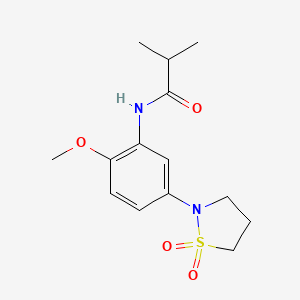
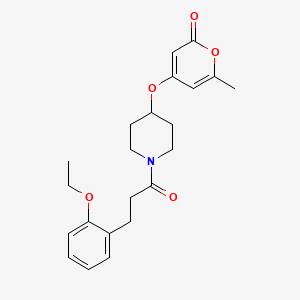
![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)



